![molecular formula C12H15NO5S B099850 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 16257-64-0](/img/structure/B99850.png)

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Descripción general

Descripción

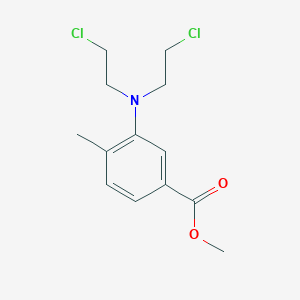

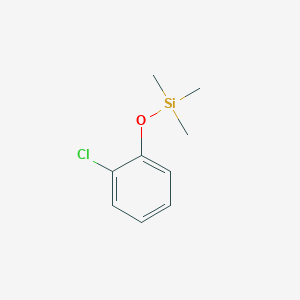

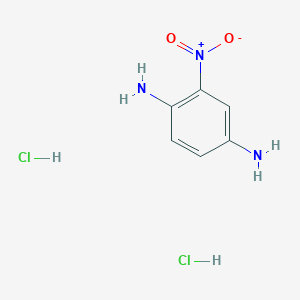

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a chemical compound with the CAS Number: 16257-64-0 and Linear Formula: C12H15NO5S . It is also known by its IUPAC Name as 4-hydroxy-1-[(4-methylphenyl)sulfonyl]proline .

Synthesis Analysis

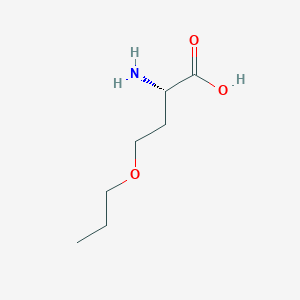

The synthesis of pyrrolidine derivatives, including 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, can be achieved starting from (2S,4R)-4-hydroxyproline . A new series of pyrrolidine derivatives were designed and synthesized based on compound 87 .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16) . The molecular weight of the compound is 285.32 .Chemical Reactions Analysis

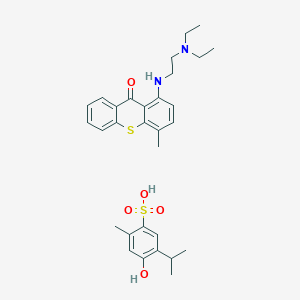

The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been synthesized for the treatment of human diseases . The compound’s biological activity can be influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.32 . Its InChI Key is UAFPTDLCLKLJKA-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Medicine: Therapeutic Agent Development

This compound has potential applications in the development of therapeutic agents due to its structural similarity to proline, an amino acid involved in protein synthesis. It could be used as a building block in peptide synthesis, particularly for creating novel molecules with potential medicinal properties .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound may serve as an inhibitor for certain enzymes. Its sulfonyl group could interact with the active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Pharmacology: Drug Discovery

The pyrrolidine ring present in this compound is a common feature in many pharmacologically active molecules. It could be utilized in drug discovery programs, especially for central nervous system (CNS) drugs, due to its ability to cross the blood-brain barrier .

Organic Synthesis: Chiral Synthesis Intermediate

As a chiral molecule, it can be used as an intermediate in the synthesis of more complex chiral compounds. Its use in asymmetric synthesis could help create substances with specific desired properties .

Analytical Chemistry: Chromatographic Studies

This compound could be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures, due to its unique retention characteristics .

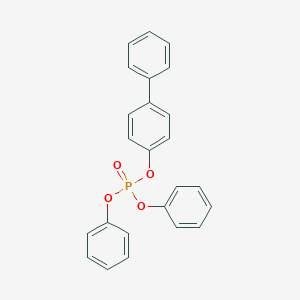

Materials Science: Polymer Research

The sulfonyl group in this compound provides the potential for it to act as a crosslinking agent in polymer synthesis. It could be used to modify the properties of polymers, such as increasing thermal stability or altering mechanical strength .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFPTDLCLKLJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942395 | |

| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid | |

CAS RN |

454473-66-6, 20275-18-7 | |

| Record name | 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC165891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)

![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)